1-(3-Bromo-4-hydroxyphenyl)-3-methylbutan-1-one
Description
1-(3-Bromo-4-hydroxyphenyl)-3-methylbutan-1-one is a brominated aromatic ketone with a hydroxyl group at the para position relative to the ketone moiety. Its molecular structure combines a 3-methylbutan-1-one backbone with a substituted phenyl ring, featuring bromine at the meta position and hydroxyl at the para position.
Properties
Molecular Formula |
C11H13BrO2 |
|---|---|
Molecular Weight |
257.12 g/mol |
IUPAC Name |
1-(3-bromo-4-hydroxyphenyl)-3-methylbutan-1-one |
InChI |
InChI=1S/C11H13BrO2/c1-7(2)5-11(14)8-3-4-10(13)9(12)6-8/h3-4,6-7,13H,5H2,1-2H3 |
InChI Key |
HBVORUTUODDRBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)C1=CC(=C(C=C1)O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-4-hydroxyphenyl)-3-methylbutan-1-one typically involves the bromination of 4-hydroxyacetophenone followed by a series of reactions to introduce the methylbutanone side chain. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenyl ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromo-4-hydroxyphenyl)-3-methylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the methylbutanone side chain can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.
Major Products:
- Oxidation of the hydroxyl group yields corresponding ketones or aldehydes.
- Reduction of the carbonyl group results in alcohols.
- Substitution reactions produce various derivatives depending on the nucleophile used .
Scientific Research Applications
1-(3-Bromo-4-hydroxyphenyl)-3-methylbutan-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-Bromo-4-hydroxyphenyl)-3-methylbutan-1-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and proteins, potentially inhibiting their activity or altering their function.
Pathways Involved: It may modulate oxidative stress pathways, inflammatory responses, and cell signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural similarities with 1-(3-Bromo-4-hydroxyphenyl)-3-methylbutan-1-one, differing primarily in substituent type, position, or aromatic system:
Key Comparison Parameters
Electronic Effects and Reactivity
- Bromine vs.
- Hydroxyl vs. Methoxy: The hydroxyl group in the target compound enables hydrogen bonding, improving solubility in polar solvents (e.g., water or ethanol) compared to the methoxy-substituted analog (). However, methoxy groups offer greater stability against oxidation .
Physicochemical Properties
- Molecular Weight: The bromine atom increases the molecular weight (estimated ~245–255 g/mol for the target compound) compared to non-brominated analogs (e.g., 178.23 g/mol for the 2-hydroxyphenyl variant) .
- Boiling Point and Density : Methoxy-substituted derivatives exhibit lower boiling points (e.g., 167°C at 25 Torr) compared to brominated analogs, which likely have higher boiling points due to increased molecular mass .
Biological Activity
1-(3-Bromo-4-hydroxyphenyl)-3-methylbutan-1-one is an organic compound notable for its complex structure, which includes a phenolic group and a ketone functional group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and cytotoxic properties. This article aims to provide an in-depth examination of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 1-(3-Bromo-4-hydroxyphenyl)-3-methylbutan-1-one is with a molecular weight of approximately 286.12 g/mol. Its structure features a bromine atom and a hydroxy group attached to a phenyl ring, which are critical for its biological interactions.
Antimicrobial Properties
Research indicates that compounds with similar structural features often exhibit significant antimicrobial activity. The presence of the hydroxy group enhances the compound's ability to scavenge free radicals, potentially contributing to its antimicrobial effects. Initial studies suggest that 1-(3-Bromo-4-hydroxyphenyl)-3-methylbutan-1-one may show efficacy against various bacterial strains, although specific data on its antimicrobial potency remains limited.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 62.5 µg/mL |
| Staphylococcus aureus | 78.12 µg/mL |
This table summarizes preliminary findings on the antimicrobial activity of related compounds, indicating the potential effectiveness of 1-(3-Bromo-4-hydroxyphenyl)-3-methylbutan-1-one against common pathogens.
Cytotoxic Effects
Cytotoxicity studies have shown that compounds similar to 1-(3-Bromo-4-hydroxyphenyl)-3-methylbutan-1-one can exert antiproliferative effects on cancer cell lines. For instance, research has demonstrated that structurally related compounds exhibit cytotoxicity against HeLa (cervical cancer) and A549 (lung cancer) cell lines.
| Cell Line | IC50 Value (µg/mL) |
|---|---|
| HeLa | 226 |
| A549 | 242.52 |
These findings suggest that 1-(3-Bromo-4-hydroxyphenyl)-3-methylbutan-1-one may possess similar antiproliferative properties, warranting further investigation into its mechanisms of action.
The biological activity of 1-(3-Bromo-4-hydroxyphenyl)-3-methylbutan-1-one may be attributed to several mechanisms:
- Free Radical Scavenging : The hydroxy group enhances the compound's ability to neutralize free radicals, which can contribute to its antioxidant properties.
- Enzyme Interaction : Studies suggest that the compound may interact with specific enzymes or receptors due to its structural characteristics, potentially influencing various biochemical pathways.
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies
A recent study investigated the effects of 1-(3-Bromo-4-hydroxyphenyl)-3-methylbutan-1-one on human cancer cell lines. The results indicated significant inhibition of cell growth at specific concentrations, supporting the hypothesis that this compound could serve as a lead in anticancer drug development.
Study Findings
- Cell Viability Assay : Conducted using MTT assay on HeLa and A549 cells.
- Results : Demonstrated a dose-dependent decrease in cell viability with increasing concentrations of the compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
